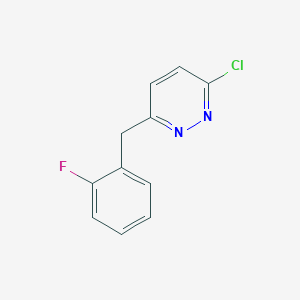

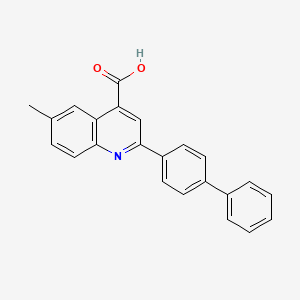

![molecular formula C17H15NO3S2 B2570973 Benzeneacetamide,n-benzo[b]thien-5-yl-4-(methylsulfonyl)- CAS No. 942008-48-2](/img/structure/B2570973.png)

Benzeneacetamide,n-benzo[b]thien-5-yl-4-(methylsulfonyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a synthetic organic compound that has been synthesized through various methods.

Aplicaciones Científicas De Investigación

Novel Heteroacenes Development

Ladder-type heteroacenes containing pyrrole and thiophene rings have been synthesized through a triflic acid-induced intramolecular electrophilic coupling reaction. These compounds, including dibenzo[b,b']thieno[2,3-f:5,4-f']-carbazoles (DBTCZ) and diindolo[3,2-b:2',3'-h]benzo[1,2-b:4,5-b']bis[1]benzothiophene (DIBBBT), exhibit promising optical and electrochemical properties, making them suitable for electronic applications (Gao et al., 2008).

Electrophilic Coupling Reactions

The study on "Selective N-alkylation of pyrrolopyrimidines and indoles" showcases the use of the benzene sulfonyl group as a "transfer of activation" reagent. This approach enables selective N-alkylation, leveraging primary and secondary alcohols as alkylating substrates, indicating a methodology for functional group transformations in organic synthesis (Sobolov et al., 1998).

Antimicrobial Potential

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed at antimicrobial application. Compounds synthesized showed promising in vitro antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Darwish et al., 2014).

Photocatalytic Sulfonylation

Research on the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes via a radical relay strategy under visible light irradiation offers insights into photocatalytic reactions. This novel approach indicates the potential for developing efficient synthetic routes for sulfonamide derivatives, useful in various chemical and pharmaceutical applications (Gong et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- Similar compounds have been known to target bacterial cells .

Mode of Action

Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)-: interacts with its targets through a complex mechanism. It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . The compound is investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

Biochemical Pathways

The specific biochemical pathways affected by Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- It’s known that similar compounds can affect various biochemical pathways leading to antibacterial activity .

Result of Action

The molecular and cellular effects of Benzeneacetamide, n-benzo[b]thien-5-yl-4-(methylsulfonyl)- Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c1-23(20,21)15-5-2-12(3-6-15)10-17(19)18-14-4-7-16-13(11-14)8-9-22-16/h2-9,11H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHLWYUQBPSQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneacetamide,n-benzo[b]thien-5-yl-4-(methylsulfonyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)

![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2570898.png)

![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)

![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)